7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane
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Overview
Description
7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . This compound features a spirocyclic structure, which means it contains two rings that share a single atom. The presence of oxygen and nitrogen atoms within the ring system introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but with different positioning of the methyl group.
5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride: Another spirocyclic compound with different functional groups.
Uniqueness
7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the positioning of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-methyl-2,8-dioxa-5-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6-2-8-7(5-10-6)3-9-4-7/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYYCBJUXXULQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2(COC2)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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